Anpirtoline hydrochloride

Description

Properties

IUPAC Name |

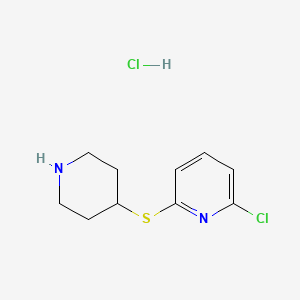

2-chloro-6-piperidin-4-ylsulfanylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXDJABVNGUGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=NC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243986 | |

| Record name | Anpirtoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99201-87-3 | |

| Record name | Pyridine, 2-chloro-6-(4-piperidinylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99201-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anpirtoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099201873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anpirtoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anpirtoline Hydrochloride: An In-depth Technical Guide on its Mechanism of Action at 5-HT1B Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anpirtoline (B1665510) hydrochloride is a potent and selective agonist for the 5-hydroxytryptamine (5-HT) receptor subtype, 5-HT1B.[1] This technical guide provides a comprehensive overview of the mechanism of action of anpirtoline at the 5-HT1B receptor, detailing its binding affinity, functional activity, and downstream signaling pathways. The information presented herein is curated from key preclinical studies to support researchers and professionals in the field of drug discovery and development.

Anpirtoline, chemically known as 6-Chloro-2-(4-piperidinylthio)pyridine hydrochloride, has been instrumental in elucidating the physiological roles of the 5-HT1B receptor.[2] Its high affinity and selectivity for this receptor subtype have made it a valuable pharmacological tool. This guide will delve into the quantitative data from pivotal experiments, provide detailed experimental methodologies, and visualize the key pathways and workflows.

Chemical and Physical Properties

Anpirtoline hydrochloride is a white solid that is soluble in water and DMSO.[3]

| Property | Value |

| CAS Number | 99201-87-3 |

| Molecular Formula | C₁₀H₁₃ClN₂S·HCl |

| Molecular Weight | 265.2 g/mol [4] |

| Melting Point | 126-128 °C[3] |

| Storage | Desiccate at +4°C[4] |

Mechanism of Action at 5-HT1B Receptors

Anpirtoline acts as a potent agonist at the 5-HT1B receptor, which is a G protein-coupled receptor (GPCR). The activation of the 5-HT1B receptor by anpirtoline initiates a cascade of intracellular events, primarily through the Gi/o signaling pathway.

Binding Affinity

Radioligand binding assays have demonstrated the high affinity of anpirtoline for the 5-HT1B receptor. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Ki (nM) |

| 5-HT1B | 28[1] |

| 5-HT1A | 150[1] |

| 5-HT2 | 1490[4] |

| 5-HT3 | 29.5 (antagonist activity)[4] |

Functional Activity

Anpirtoline's agonism at the 5-HT1B receptor has been quantified through various functional assays. These assays measure the biological response following receptor activation.

| Assay | Tissue/System | Parameter | Value (nM) |

| Inhibition of forskolin-stimulated adenylate cyclase | Rat substantia nigra homogenates | IC50 | Not explicitly stated, but concentration-dependent |

| Inhibition of electrically evoked [3H]-5-HT overflow | Rat brain cortex slices | EC50 | 55[1] |

| Inhibition of electrically evoked [3H]-5-HT overflow | Pig brain cortex slices | EC50 | 1190[1] |

Signaling Pathways

The primary signaling pathway activated by anpirtoline at the 5-HT1B receptor is the inhibition of adenylate cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature and are intended to be a guide for researchers.

Radioligand Binding Assay

This protocol is adapted from the methods used to determine the binding affinity of anpirtoline for 5-HT receptors.

Objective: To determine the Ki of anpirtoline for 5-HT1B, 5-HT1A, and 5-HT2 receptors.

Materials:

-

Rat brain membranes

-

Radioligand: [3H]-5-HT or other suitable radioligand for each receptor subtype

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptors.

-

Add the rat brain membrane preparation to each tube.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold incubation buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of anpirtoline that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated Adenylate Cyclase Activity Assay

This protocol is based on the methodology used to assess the functional agonism of anpirtoline at 5-HT1B receptors.

Objective: To measure the ability of anpirtoline to inhibit forskolin-stimulated adenylate cyclase activity.

Materials:

-

Rat substantia nigra homogenates

-

This compound

-

Forskolin

-

ATP (adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl2, theophylline)

-

cAMP assay kit

Procedure:

-

Prepare homogenates from rat substantia nigra.

-

Pre-incubate the homogenates with various concentrations of this compound.

-

Stimulate adenylate cyclase activity by adding a fixed concentration of forskolin.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Terminate the reaction by heating.

-

Measure the amount of cAMP produced using a suitable cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

Determine the concentration-dependent inhibition of forskolin-stimulated cAMP production by anpirtoline.

Electrically Evoked [3H]-5-HT Overflow Assay

This protocol is based on the methods used to measure the effect of anpirtoline on neurotransmitter release.

Objective: To determine the EC50 of anpirtoline for the inhibition of electrically evoked [3H]-5-HT release from brain slices.

Materials:

-

Rat or pig brain cortex slices

-

[3H]-5-HT (tritiated serotonin)

-

This compound

-

Superfusion apparatus

-

Physiological salt solution (e.g., Krebs-Henseleit solution)

-

Scintillation counter

Procedure:

-

Prepare brain cortex slices and pre-incubate them with [3H]-5-HT to allow for uptake into serotonergic nerve terminals.

-

Place the slices in a superfusion chamber and continuously perfuse with a physiological salt solution.

-

Collect fractions of the superfusate to measure basal [3H]-5-HT overflow.

-

Apply electrical field stimulation to evoke the release of [3H]-5-HT.

-

Introduce various concentrations of this compound into the superfusion medium prior to and during the second period of electrical stimulation.

-

Measure the radioactivity in the collected fractions using a scintillation counter.

-

Calculate the ratio of stimulation-evoked overflow in the presence and absence of anpirtoline to determine the inhibitory effect.

-

Construct a concentration-response curve to determine the EC50 value.

Conclusion

This compound is a valuable pharmacological tool characterized by its high potency and selectivity as a 5-HT1B receptor agonist. Its mechanism of action, primarily through the inhibition of adenylate cyclase via Gi/o protein coupling, has been well-documented in a variety of preclinical models. The quantitative data on its binding affinity and functional activity, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals working on 5-HT1B receptor-targeted therapies. The consistent findings across different experimental paradigms underscore the robustness of anpirtoline's effects and its utility in advancing our understanding of serotonergic neurotransmission.

References

- 1. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 98330-05-3 [m.chemicalbook.com]

- 3. Anpirtoline - Wikipedia [en.wikipedia.org]

- 4. This compound | 5-HT1B Receptors | Tocris Bioscience [tocris.com]

An In-Depth Technical Guide to the Pharmacological Profile of Anpirtoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anpirtoline hydrochloride (developmental code name D-16949) is a synthetic, centrally acting compound with a unique and complex pharmacological profile.[1][2] Structurally, it is identified as 6-Chloro-2-[piperidinyl-4-thio]pyridine hydrochloride. Although it was investigated for the treatment of major depressive disorder (MDD) and pain, it has not been marketed and is primarily utilized as a research tool to explore the serotonergic system.[2] This document provides a comprehensive overview of its pharmacological properties, drawing from key in vitro and in vivo studies.

Chemical and Physical Properties

This compound is a white solid that is soluble in water and DMSO.[2] Its high water solubility is advantageous for its application in both in vitro and in vivo experimental settings.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄Cl₂N₂S | [3] |

| Molar Mass | 265.20 g/mol | [3] |

| Melting Point | 126–128°C | [2][3] |

| Density | 1.27 g/cm³ | [3] |

| Water Solubility | 100 mg/mL (37.71 mM) | [3] |

| DMSO Solubility | 26.52 mg/mL (100 mM) | [3] |

| CAS Number | 98330-05-3 | [2] |

Pharmacodynamics: Receptor Interaction and Mechanism of Action

Anpirtoline's primary mechanism of action revolves around its potent interaction with serotonin (B10506) (5-HT) receptors. It exhibits a mixed profile of agonist and antagonist activities across different 5-HT receptor subtypes, with a notable preference for the 5-HT₁B receptor.[2]

Receptor Binding Affinity

Radioligand binding assays using rat brain membranes have been employed to determine the affinity of Anpirtoline for various serotonin receptor subtypes. The resulting inhibition constants (Ki) highlight its selectivity profile.

| Receptor Subtype | Binding Affinity (Ki, nM) | Activity Profile | Source(s) |

| 5-HT₁B | 28 | Full Agonist | [1][3][4][5] |

| 5-HT₁A | 150 | Partial Agonist | [1][3][4][5] |

| 5-HT₃ | 29.5 | Competitive Antagonist | [3] |

| 5-HT₂ | 1490 (1.49 µM) | Weak Antagonist | [1][3][4][5] |

Detailed Mechanism of Action

5-HT₁B Receptor Agonism: Anpirtoline is a potent and selective agonist at 5-HT₁B receptors. These receptors function as presynaptic autoreceptors, and their activation by Anpirtoline leads to the inhibition of serotonin (5-HT) synthesis and release in key brain regions.[3] Microdialysis studies have confirmed that administration of Anpirtoline can reduce extracellular serotonin levels by 40-60%.[3] This modulation of serotonergic transmission is believed to be the primary mechanism behind its observed behavioral effects, such as the attenuation of aggression.[3]

5-HT₃ Receptor Antagonism: In addition to its agonist activity, Anpirtoline acts as a competitive antagonist at 5-HT₃ receptors.[3] This action is significant as 5-HT₃ receptors are ligand-gated ion channels involved in emesis and gastrointestinal motility. The antagonist properties at this receptor may contribute to the antiemetic effects observed in preclinical models.[3][6]

Other Receptor Interactions: Anpirtoline demonstrates partial agonism at 5-HT₁A receptors and weak antagonism at 5-HT₂ receptors.[3][4] The interaction with 5-HT₁A receptors may contribute to its antidepressant-like and antinociceptive properties.[4][5] Its very low affinity for 5-HT₂ receptors suggests minimal involvement in pathways associated with hallucinogenic effects.[3]

Signaling Pathway Visualization

Activation of the 5-HT₁B receptor, a Gi/o-coupled protein, by Anpirtoline initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels.

Experimental Protocols and Findings

The pharmacological profile of Anpirtoline has been characterized through a variety of in vitro and in vivo experimental paradigms.

In Vitro Experiments

3.1.1 Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of Anpirtoline for various receptor subtypes.

-

Protocol:

-

Membrane Preparation: Rat brain cortices or other relevant tissues are homogenized in a buffer solution (e.g., Tris-HCl) and centrifuged to isolate cell membranes containing the receptors of interest.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-(S)-zacopride for 5-HT₃ receptors) and varying concentrations of Anpirtoline (the competitor).[6]

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Anpirtoline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]

-

3.1.2 Functional Assays

-

Adenylate Cyclase Activity: Anpirtoline's agonist effect at 5-HT₁B receptors was confirmed by its ability to inhibit forskolin-stimulated adenylate cyclase activity in homogenates of the rat substantia nigra.[4][5] This effect was preventable by 5-HT₁B receptor antagonists.[4][5]

-

Cation Influx Assay: To assess 5-HT₃ antagonism, N1E-115 neuroblastoma cells were used. Anpirtoline was shown to concentration-dependently inhibit the influx of [¹⁴C]-guanidinium induced by 5-HT, shifting the 5-HT concentration-response curve to the right, which is characteristic of a competitive antagonist.[6] The apparent pA₂ value was determined to be 7.78.[6]

| In Vitro Functional Assay | Tissue/Cell Line | Anpirtoline Effect | Potency (EC₅₀ / pA₂) | Source(s) |

| [³H]-5-HT Release | Rat Brain Cortex Slices | Inhibition | 55 nM | [4][5] |

| [³H]-5-HT Release | Pig Brain Cortex Slices | Inhibition | 1190 nM | [4][5] |

| Cation Influx | N1E-115 Cells | Inhibition (Antagonism) | pA₂ = 7.78 | [6] |

In Vivo Experiments

3.2.1 Behavioral Models

-

Forced Swimming Test (Antidepressant-like activity): In this rat model of "behavioral despair," Anpirtoline induced a dose-related increase in swimming activity and a decrease in immobility time, effects characteristic of antidepressant drugs.[4]

-

Electrostimulated Pain Test (Antinociceptive activity): Anpirtoline dose-dependently increased the pain threshold in mice. This antinociceptive effect was abolished by pretreatment with antagonists like cyproheptadine (B85728) or propranolol.[4][5]

-

Aggression Models (e.g., Resident-Intruder): Anpirtoline has been shown to reduce aggressive behaviors, such as attack latency and bite frequency, in socially instigated mice.[3] This effect is attributed to its primary action as a 5-HT₁B agonist.[3]

-

Discriminative Stimulus Effects: In rats trained to discriminate Anpirtoline from vehicle, the 5-HT₁B agonists 1-(m-trifluoromethylphenyl)-piperazine (TFMPP) and RU 24969 fully substituted for Anpirtoline, confirming that its discriminative stimulus effects are primarily mediated by 5-HT₁B receptors.[7]

3.2.2 In Vivo Efficacy

| Experimental Model | Species | Effect | Potency (ED₅₀) | Source(s) |

| Electrostimulated Pain Test | Mice | Antinociception | 0.52 mg/kg, i.p. | [4][5] |

| Forced Swimming Test | Rats | Antidepressant-like | 4.6 mg/kg, i.p. | [4] |

| Discriminative Stimulus | Rats | Drug Discrimination | 0.31 mg/kg, i.p. | [7] |

| Aggression Modulation | Mice | Reduced Aggression | 0.3–3 mg/kg, s.c. | [3] |

Conclusion

This compound is a multifaceted pharmacological agent characterized by its potent agonist activity at 5-HT₁B receptors and competitive antagonism at 5-HT₃ receptors.[3] Its profile is further defined by weaker interactions with 5-HT₁A and 5-HT₂ receptors.[3] This unique combination of effects results in a range of activities, including antidepressant-like, antinociceptive, and anti-aggressive properties in preclinical models.[4] As a brain-penetrant compound, it remains a valuable tool for researchers investigating the complex roles of the serotonergic system in both normal physiology and pathological states. The detailed data on its receptor affinities and in vivo efficacy provide a solid foundation for its use in elucidating the function of specific serotonin receptor subtypes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anpirtoline - Wikipedia [en.wikipedia.org]

- 3. This compound (99201-87-3) for sale [vulcanchem.com]

- 4. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-16949 (anpirtoline): a novel serotonergic (5-HT1B) psychotherapeutic agent assessed by its discriminative effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Anpirtoline Hydrochloride: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anpirtoline hydrochloride is a novel psychotherapeutic agent that has garnered significant interest for its distinct pharmacological profile. This technical guide provides an in-depth analysis of its receptor binding affinity and selectivity, with a focus on its interactions with serotonergic, adrenergic, and dopaminergic systems. The information presented herein is intended to support further research and drug development efforts by providing a comprehensive overview of Anpirtoline's molecular interactions.

Core Data Presentation: Receptor Binding Affinity

The binding affinity of this compound for various neurotransmitter receptors has been characterized primarily through radioligand binding assays. The data, presented in terms of the inhibition constant (Ki), reveals a high affinity and selectivity for specific serotonin (B10506) (5-HT) receptor subtypes.

| Receptor Family | Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Notes |

| Serotonin | 5-HT1A | 150 nM[1][2] | Rat brain membranes | Moderate affinity. |

| 5-HT1B | 28 nM[1][2] | Rat brain membranes | High affinity; potent agonist.[1][2] | |

| 5-HT2 | 1490 nM (1.49 µM)[1][2] | Rat brain membranes | Low affinity. | |

| 5-HT3 | 29.5 nM (pKi = 7.53)[2] | Rat brain cortical membranes | High affinity; antagonist activity.[2] | |

| Adrenergic | Various Subtypes | No specific Ki values found in the public domain. | - | Further research is required to fully characterize the adrenergic binding profile. |

| Dopaminergic | Various Subtypes | No specific Ki values found in the public domain. | - | Further investigation is needed to determine the affinity for dopamine (B1211576) receptor subtypes. |

Note: The selectivity of Anpirtoline is highlighted by its significantly higher affinity for the 5-HT1B receptor compared to the 5-HT1A and 5-HT2 receptors. It also demonstrates a notable antagonist affinity at the 5-HT3 receptor.[1][2]

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's receptor binding affinities typically employs competitive radioligand binding assays. These experiments are fundamental in pharmacology for characterizing the interaction between a ligand and a receptor.

Principle

A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The binding of this radioligand is then measured in the presence of increasing concentrations of the unlabeled test compound (Anpirtoline). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

General Methodology

-

Receptor Preparation: Membranes from tissues or cultured cells expressing the receptor of interest are prepared through homogenization and centrifugation.

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]-serotonin for 5-HT receptors) is incubated with the receptor preparation and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated.

Visualizations: Pathways and Processes

To further elucidate the context of Anpirtoline's action and the methods used to study it, the following diagrams are provided.

References

- 1. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Anpirtoline Hydrochloride

This technical guide provides a comprehensive overview of the chemical synthesis of Anpirtoline hydrochloride, a potent and selective 5-HT1B receptor agonist. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide details the synthetic pathway, experimental protocols, and quantitative data associated with the preparation of this compound.

Chemical Synthesis Pathway

Anpirtoline, chemically known as 2-chloro-6-(4-piperidinylthio)pyridine, is synthesized through a nucleophilic aromatic substitution reaction. The synthesis involves the reaction of 4-mercaptopiperidine with 2,6-dichloropyridine (B45657) to form the desired product. The hydrochloride salt is subsequently prepared by treating the free base with hydrochloric acid.

The overall reaction is as follows:

-

Reactants: 4-Mercaptopiperidine hydrochloride, 2,6-Dichloropyridine, Sodium Hydride

-

Solvent: Dimethylacetamide (DMA)

-

Product: 2-chloro-6-(4-piperidinylthio)pyridine hydrochloride (this compound)

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | ||

| 80% Sodium Hydride | 0.27 g (0.009 mol) | [1] |

| 4-Mercaptopiperidine hydrochloride | 0.615 g (0.004 mol) | [1] |

| 2,6-Dichloropyridine | 0.588 g (0.004 mol) | [1] |

| Product | ||

| Melting Point of Hydrochloride Salt | 132-133°C | [1] |

| Molecular Formula | C10H13ClN2S.HCl | |

| Molecular Weight | 265.2 g/mol | |

| Purity (HPLC) | ≥99% |

Experimental Protocol

The synthesis of this compound is carried out under an argon atmosphere to ensure an inert environment.[1]

Step 1: Deprotonation of 4-mercaptopiperidine

-

Suspend 0.27 g of 80% sodium hydride (0.009 mol) in 10 ml of dimethylacetamide.

-

Cool the suspension with ice.

-

Add 0.615 g (0.004 mol) of solid 4-mercaptopiperidine hydrochloride to the cooled suspension and stir for 10 minutes. This step generates the thiolate anion, a potent nucleophile.

Step 2: Nucleophilic Aromatic Substitution

-

Prepare a solution of 0.588 g (0.004 mol) of 2,6-dichloropyridine in 5 ml of dimethylacetamide.

-

Add this solution dropwise to the reaction mixture from Step 1.

-

Stir the reaction mixture for 2.5 hours at room temperature.

Step 3: Work-up and Extraction

-

Add 25 ml of water dropwise to the reaction mixture while cooling.

-

Add 20 ml of methylene (B1212753) chloride, separate the organic phase.

-

Extract the aqueous phase twice more with 15 ml of methylene chloride each time.

-

Combine the organic phases and wash them twice with 10 ml of water each time.

-

Dry the combined organic phase with sodium sulfate.

Step 4: Product Isolation and Purification

-

Concentrate the dried organic solution on a rotary evaporator.

-

Mix the residue with 10 ml of absolute ethanol (B145695) and reconcentrate.

-

Dilute the product obtained after removal of the eluant with 10 ml of ether.

Step 5: Hydrochloride Salt Formation

-

Add an equivalent quantity of HCl in isopropanol (B130326) dropwise to the ethereal solution.

-

Add seed crystals and place the mixture in a deep freezer for several hours to facilitate crystallization.

-

Filter the crystallized hydrochloride of 2-chloro-6-(4-piperidinylthio)pyridine with suction.

-

Wash the crystals with ether.

-

Dry the final product under an oil pump vacuum at 50°C.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Anpirtoline Hydrochloride: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anpirtoline hydrochloride (developmental code name D-16949) is a novel psychotropic agent identified for its potent and selective agonist activity at the serotonin (B10506) 5-HT1B receptor. It also exhibits a complex pharmacological profile with interactions at other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, and 5-HT3 receptors. Preclinical investigations have demonstrated its potential as an antinociceptive and antidepressant agent, as well as its ability to modulate aggressive behavior. Despite promising early-stage findings, this compound was never marketed, and its clinical development for major depressive disorder and pain was discontinued. This technical guide provides a comprehensive history of its discovery and development, detailing its synthesis, mechanism of action, and pharmacological properties through a review of key preclinical studies. All quantitative data from these studies are summarized, and where available, detailed experimental protocols are provided. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its scientific journey.

Discovery and Development History

Anpirtoline, chemically known as 6-Chloro-2-(piperidin-4-ylthio)pyridine hydrochloride, was developed by Degussa AG. It emerged from research programs focused on identifying novel compounds with central nervous system activity. The primary thrust of its development was centered on its potent agonism at the 5-HT1B receptor, a target implicated in the pathophysiology of depression and anxiety.

The developmental trajectory of this compound positioned it as a potential therapeutic for major depressive disorder and pain. However, for reasons that have not been made publicly available, its clinical development was terminated, and it was never advanced to regulatory approval or marketing.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A common synthetic route is the reaction of 4-mercaptoperidine hydrochloride with 2,6-dichloropyridine (B45657) in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylacetamide. The resulting free base, 6-chloro-2-(piperidin-4-ylthio)pyridine, is then treated with hydrochloric acid to yield the hydrochloride salt.

Pharmacological Profile

This compound's primary mechanism of action is as a potent agonist at the 5-HT1B receptor. However, it also interacts with other serotonin receptor subtypes, contributing to its complex pharmacological effects.

Receptor Binding Affinity

Radioligand binding assays using rat brain membranes have been instrumental in characterizing the receptor binding profile of Anpirtoline. These studies have consistently shown a high affinity for the 5-HT1B receptor, with lower affinities for other 5-HT receptor subtypes.

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| 5-HT1B | [3H]-5-HT | Rat Brain Membranes | 28 | [1] |

| 5-HT1A | [3H]-8-OH-DPAT | Rat Brain Membranes | 150 | [1] |

| 5-HT2 | [3H]-Ketanserin | Rat Brain Membranes | 1490 | [1] |

| 5-HT3 | [3H]-(S)-zacopride | Rat Brain Cortical Membranes | 29.5 (pKi 7.53) | [2] |

Functional Activity

The functional activity of Anpirtoline has been assessed through various in vitro and in vivo assays, confirming its agonist activity at 5-HT1B receptors and revealing additional antagonistic properties at 5-HT3 receptors.

| Assay | Tissue/System | Measured Effect | EC50/ED50/pA2 | Reference |

| Electrically Evoked [3H]-5-HT Overflow | Rat Brain Cortex Slices | Inhibition of tritium (B154650) overflow | EC50 = 55 nM | [1] |

| Electrically Evoked [3H]-5-HT Overflow | Pig Brain Cortex Slices | Inhibition of tritium overflow | EC50 = 1190 nM | [1] |

| [14C]-Guanidinium Influx | N1E-115 Neuroblastoma Cells | Inhibition of 5-HT induced influx | Apparent pA2 = 7.78 | [2] |

| Electrostimulated Pain Test | Mice | Increase in pain threshold | ED50 = 0.52 mg/kg, i.p. | [1] |

| Forced Swimming Test | Rats | Increase in swimming activity | ED50 = 4.6 mg/kg, i.p. | [1] |

| Discriminative Stimulus Effects | Rats | Drug discrimination | ED50 = 0.31 mg/kg, i.p. | [3] |

Mechanism of Action and Signaling Pathways

Anpirtoline exerts its primary effects through the activation of 5-HT1B receptors, which are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein, Gαi/o.

5-HT1B Receptor Signaling

Activation of the 5-HT1B receptor by an agonist like Anpirtoline initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). This mechanism is fundamental to the role of 5-HT1B receptors as autoreceptors on serotonergic neurons, where their activation leads to a reduction in serotonin release.

Key Preclinical Experiments and Protocols

The pharmacological characterization of this compound was established through a series of key in vitro and in vivo experiments.

In Vitro Functional Assays

This assay measures the ability of a compound to inhibit the production of cAMP. Forskolin (B1673556) is used to directly activate adenylyl cyclase, and the inhibitory effect of a 5-HT1B agonist like Anpirtoline on this activation is quantified.

Principle:

-

Prepare homogenates from a tissue source rich in 5-HT1B receptors (e.g., rat substantia nigra).[1]

-

Incubate the homogenates with forskolin to stimulate adenylyl cyclase activity.

-

Add varying concentrations of Anpirtoline to the incubation mixture.

-

Measure the resulting levels of cAMP, typically using a competitive binding assay or other sensitive detection methods.

-

The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation provides a measure of the agonist's functional potency.

This assay assesses the effect of a compound on neurotransmitter release from brain tissue. It is particularly useful for studying the function of presynaptic autoreceptors like the 5-HT1B receptor.

Principle:

-

Brain cortex slices are pre-incubated with radiolabeled serotonin, [3H]-5-HT, which is taken up into serotonergic nerve terminals.[1]

-

The slices are then superfused with a physiological buffer and electrically stimulated to evoke the release of [3H]-5-HT.

-

The amount of radioactivity (tritium overflow) in the superfusate is measured as an index of serotonin release.

-

Anpirtoline is added to the superfusion medium at various concentrations to determine its effect on the electrically evoked tritium overflow.

-

Inhibition of tritium overflow indicates an agonist effect at presynaptic 5-HT1B autoreceptors.

In Vivo Behavioral Models

This model is used to assess the effects of compounds on social interaction deficits induced by isolation. It is sensitive to drugs with agonist properties at 5-HT1B receptors.[1]

Protocol Outline:

-

Male mice are individually housed for a period of time to induce social isolation.

-

During the test, an unfamiliar "intruder" mouse is introduced into the home cage of the isolated mouse.

-

Social behaviors, such as sniffing, following, and aggressive encounters, are observed and quantified.

-

Anpirtoline is administered prior to the test to evaluate its ability to reverse the isolation-induced impairments in social behavior.

This is a model of nociception used to evaluate the analgesic properties of a test compound.[1]

Protocol Outline:

-

Mice are placed in an apparatus where a mild electrical stimulus can be delivered to the feet.

-

The pain threshold is determined by gradually increasing the intensity of the electrical stimulus until a response (e.g., flinching, vocalization) is observed.

-

Anpirtoline is administered, and the pain threshold is redetermined to assess any changes in nociceptive sensitivity. An increase in the pain threshold indicates an antinociceptive effect.

This is a widely used behavioral despair model to screen for potential antidepressant activity.

Protocol Outline:

-

Rats are placed in a cylinder of water from which they cannot escape.[1]

-

The test is typically conducted in two sessions. A pre-test session is followed by a test session 24 hours later.

-

During the test session, the duration of immobility (floating without struggling) is measured.

-

Antidepressant compounds, like Anpirtoline, are expected to reduce the duration of immobility and increase active behaviors such as swimming and climbing.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, are not extensively available in the public domain. Preclinical studies suggest that it is brain penetrant, which is a prerequisite for its observed central nervous system effects.

Clinical Development and Discontinuation

This compound was advanced into clinical development for the treatment of major depressive disorder and pain. However, information regarding the specific phases of clinical trials conducted and the data generated from these studies is not publicly accessible. The reasons for the ultimate discontinuation of its development program remain undisclosed by the developing company.

Conclusion

This compound is a pharmacologically interesting molecule with potent agonist activity at the 5-HT1B receptor and a broader serotonergic profile. Preclinical studies robustly demonstrated its potential as an antidepressant and analgesic agent. However, its journey from a promising preclinical candidate to a marketed therapeutic was halted for reasons that are not publicly known. The extensive preclinical data available, as summarized in this guide, still provides valuable insights for researchers in the fields of neuropharmacology and drug discovery, particularly for those interested in the therapeutic potential of targeting the 5-HT1B receptor. The lack of clinical data and the reasons for its developmental discontinuation represent a significant gap in our understanding of the full translational potential of this compound.

References

- 1. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-16949 (anpirtoline): a novel serotonergic (5-HT1B) psychotherapeutic agent assessed by its discriminative effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Anpirtoline as a 5-HT3 Antagonist: A Technical Guide

This technical whitepaper provides an in-depth overview of the in vitro pharmacological characterization of Anpirtoline, focusing on its antagonist activity at the 5-hydroxytryptamine type 3 (5-HT3) receptor. Anpirtoline, previously identified as a potent 5-HT1B receptor agonist, also exhibits significant affinity and functional antagonism at the 5-HT3 receptor, giving it a unique pharmacological profile.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts.

Quantitative Data Summary

The antagonist properties of Anpirtoline at the 5-HT3 receptor have been quantified through various in vitro assays. The key parameters, including binding affinity (Ki) and functional antagonist potency (pA2), are summarized below.

Table 1: Anpirtoline Binding Affinity for Serotonin (B10506) Receptors

This table presents the equilibrium dissociation constants (Ki) of Anpirtoline for the 5-HT3 receptor in comparison to other serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Radioligand | Tissue/Preparation | Ki (nM) | Reference |

| 5-HT3 | [3H]-(S)-zacopride | Rat brain cortical membranes | 29.5 | [1] |

| 5-HT1B | - | Rat brain membranes | 28 | [2][3] |

| 5-HT1A | - | Rat brain membranes | 150 | [2][3] |

| 5-HT2 | - | Rat brain membranes | 1490 | [2][3] |

Note: The Ki for the 5-HT3 receptor was derived from a reported pKi value of 7.53.[1]

Table 2: Anpirtoline Functional Antagonism at the 5-HT3 Receptor

This table details the functional potency of Anpirtoline as a 5-HT3 antagonist, determined by its ability to inhibit agonist-induced receptor activation.

| Assay Type | Cell Line | Agonist | Measured Parameter | Potency (pA2) | Reference |

| Cation Influx | N1E-115 Neuroblastoma | 5-HT | Inhibition of [14C]-guanidinium influx | 7.78 | [1] |

The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.

Key Experimental Protocols

The characterization of Anpirtoline's 5-HT3 antagonist activity relies on established in vitro methodologies. The core protocols for radioligand binding and functional ion flux assays are detailed below.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of Anpirtoline for the 5-HT3 receptor by measuring its ability to displace a specific radiolabeled antagonist.

Objective: To determine the binding affinity (Ki) of Anpirtoline at the 5-HT3 receptor.

Materials:

-

Tissue Preparation: Membranes from rat brain cortex, known to have a high density of 5-HT3 receptors.[1]

-

Radioligand: [3H]-(S)-zacopride, a high-affinity 5-HT3 receptor antagonist.[1]

-

Test Compound: Anpirtoline, prepared in a range of concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[4]

-

Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.[4]

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Incubation: Rat cortical membranes are incubated in the assay buffer with a fixed concentration of [3H]-(S)-zacopride and varying concentrations of Anpirtoline.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).[4]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.[4][5]

-

Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of Anpirtoline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Cation Influx Assay

This cell-based functional assay measures the ability of Anpirtoline to block the ion channel function of the 5-HT3 receptor upon stimulation by an agonist.

Objective: To determine the functional potency (pA2) of Anpirtoline as a 5-HT3 receptor antagonist.

Materials:

-

Cell Line: N1E-115 neuroblastoma cells, which endogenously express functional 5-HT3 receptors.[1]

-

Agonist: 5-Hydroxytryptamine (5-HT).

-

Cation Tracer: [14C]-guanidinium, which permeates the 5-HT3 receptor channel upon opening.[1]

-

Test Compound: Anpirtoline, prepared in a range of concentrations.

-

Assay Buffer: A suitable physiological salt solution (e.g., Krebs buffer).

Protocol:

-

Cell Culture: N1E-115 cells are cultured to an appropriate density in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of Anpirtoline or vehicle control.

-

Stimulation: The 5-HT3 receptor is activated by adding a fixed concentration of 5-HT in the presence of [14C]-guanidinium.

-

Influx: As 5-HT activates the receptors, the ion channels open, allowing [14C]-guanidinium to flow into the cells.

-

Termination: The influx is stopped after a short period by washing the cells with ice-cold buffer.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The ability of Anpirtoline to inhibit the 5-HT-stimulated [14C]-guanidinium influx is quantified. A Schild analysis is performed by measuring the rightward shift in the 5-HT concentration-response curve caused by Anpirtoline to determine the apparent pA2 value.[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and processes involved in the characterization of Anpirtoline.

References

- 1. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 5. merckmillipore.com [merckmillipore.com]

Structural Analysis of 6-Chloro-2-(piperidin-4-ylthio)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and functional analysis of the novel compound 6-Chloro-2-(piperidin-4-ylthio)pyridine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates predictive data based on the known chemistry and biological activities of structurally related pyridine (B92270), piperidine (B6355638), and thioether compounds. The guide covers a plausible synthetic route, predicted physicochemical and spectroscopic properties, conformational analysis, and a hypothesized mechanism of action in a relevant biological context. All experimental protocols are detailed to facilitate further research and validation. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar molecules.

Introduction

Pyridine and piperidine moieties are fundamental scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents due to their ability to interact with various biological targets.[1][2] The introduction of a thioether linkage and a chloro-substituent can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. 6-Chloro-2-(piperidin-4-ylthio)pyridine is a compound of interest that combines these key structural features. This guide offers a detailed, albeit predictive, exploration of its chemical and potential biological characteristics.

Chemical Structure and Properties

The core structure of 6-Chloro-2-(piperidin-4-ylthio)pyridine consists of a 6-chloropyridine ring linked at the 2-position to a piperidine ring via a sulfur atom at the 4-position of the piperidine.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃ClN₂S |

| Molecular Weight | 228.74 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 228.04609 Da |

| Topological Polar Surface Area | 41.5 Ų |

Note: These properties were calculated using computational models and are awaiting experimental verification.

Synthesis and Experimental Protocols

A plausible synthetic route for 6-Chloro-2-(piperidin-4-ylthio)pyridine involves the nucleophilic aromatic substitution of a di-chloropyridine with 4-piperidinethiol. The following protocol is adapted from general methods for the synthesis of similar pyridine thioethers.

Proposed Synthesis of 6-Chloro-2-(piperidin-4-ylthio)pyridine

The synthesis can be conceptualized as a two-step process starting from commercially available reagents.

Detailed Experimental Protocol

Materials:

-

2,6-Dichloropyridine

-

Piperidine-4-thiol (or its precursor 4-hydroxypiperidine and a thionating agent like Lawesson's reagent if not commercially available)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 2,6-dichloropyridine (1.0 eq) in DMF, add piperidine-4-thiol (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80°C and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-Chloro-2-(piperidin-4-ylthio)pyridine.

Structural Characterization

The following spectroscopic data are predicted based on the analysis of similar compounds containing pyridine and piperidine rings.

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H | 7.50-7.60 | t | 1H | H4 |

| Pyridine-H | 6.90-7.00 | d | 1H | H3 |

| Pyridine-H | 6.80-6.90 | d | 1H | H5 |

| Piperidine-CH | 3.20-3.30 | m | 1H | CH-S |

| Piperidine-CH₂ | 3.00-3.10 | m | 2H | Equatorial CH₂-N |

| Piperidine-CH₂ | 2.60-2.70 | m | 2H | Axial CH₂-N |

| Piperidine-CH₂ | 2.00-2.10 | m | 2H | Equatorial CH₂-CH |

| Piperidine-CH₂ | 1.60-1.70 | m | 2H | Axial CH₂-CH |

| Piperidine-NH | 1.80-1.90 | br s | 1H | NH |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Pyridine-C | ~160 | C2 | ||

| Pyridine-C | ~150 | C6 | ||

| Pyridine-C | ~140 | C4 | ||

| Pyridine-C | ~120 | C5 | ||

| Pyridine-C | ~118 | C3 | ||

| Piperidine-C | ~45 | C-S | ||

| Piperidine-C | ~45 | C-N | ||

| Piperidine-C | ~32 | C-CH |

Note: These are predicted values and require experimental confirmation.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 228, with an isotopic peak [M+2]⁺ at m/z 230 of approximately one-third the intensity, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the cleavage of the C-S bond and fragmentation of the piperidine ring.

Conformational Analysis

Based on crystal structures of similar piperidine derivatives, the piperidine ring in 6-Chloro-2-(piperidin-4-ylthio)pyridine is expected to adopt a chair conformation.[3] This is the most stable conformation, minimizing steric strain. The substituent at the 4-position can exist in either an axial or equatorial position, with the equatorial position generally being more energetically favorable.

Potential Biological Activity and Signaling Pathways

Derivatives of pyridine and piperidine are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer effects.[2][4][5] The presence of the thioether and chloro- groups can enhance these activities.

Hypothesized Mechanism of Action: Anticancer Activity

Many pyridine derivatives exert their anticancer effects through the inhibition of protein kinases. A plausible hypothesis is that 6-Chloro-2-(piperidin-4-ylthio)pyridine could act as a kinase inhibitor. For instance, it might target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Conclusion

6-Chloro-2-(piperidin-4-ylthio)pyridine is a compound with significant potential for further investigation in drug discovery. This guide provides a foundational, though predictive, overview of its synthesis, structure, and potential biological activity. The detailed protocols and predictive data presented herein are intended to serve as a starting point for researchers to experimentally validate these findings and explore the therapeutic potential of this novel molecule. Further studies are required to confirm the proposed synthesis, elucidate the precise structural details through spectroscopic and crystallographic analysis, and to evaluate its biological activity in relevant assays.

References

- 1. CAS#:2193228-07-6 | 6-Chloro-2-fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-3-carboxamide | Chemsrc [chemsrc.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Crystal structure of 2-[4(E)-2,6-bis-(4-chloro-phen-yl)-3-ethyl-piperidin-4-yl-idene]acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities [scielo.org.mx]

- 5. japsonline.com [japsonline.com]

Anpirtoline Hydrochloride: A Technical Examination of its Effects on Central Serotonin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, and sleep. The synthesis of serotonin in the central nervous system is a tightly regulated process, primarily controlled by the activity of the rate-limiting enzyme tryptophan hydroxylase. The serotonergic system is subject to complex feedback mechanisms, with presynaptic autoreceptors playing a pivotal role in modulating serotonin synthesis and release. Anpirtoline (B1665510) hydrochloride, a piperidinyl-thio-pyridine derivative, has been identified as a potent ligand for serotonin receptors, exhibiting a complex pharmacological profile that suggests a significant influence on serotonergic neurotransmission. This guide provides an in-depth analysis of the known effects of anpirtoline, with a focus on its anticipated impact on central serotonin synthesis.

Pharmacological Profile of Anpirtoline Hydrochloride

Anpirtoline's primary mechanism of action is its agonist activity at 5-HT1B receptors. It also demonstrates significant affinity for 5-HT1A receptors and antagonist activity at 5-HT3 receptors.

Receptor Binding Affinity

Binding assays with rat brain membranes have quantified anpirtoline's affinity for various serotonin receptor subtypes.

| Receptor Subtype | Ligand | Tissue | Ki (nM) | Reference |

| 5-HT1B | [125I]iodocyanopindolol | Rat brain membranes | 28 | [1] |

| 5-HT1A | [3H]8-OH-DPAT | Rat brain membranes | 150 | [1] |

| 5-HT2 | [3H]ketanserin | Rat brain membranes | 1490 | [1] |

| 5-HT3 | --INVALID-LINK---zacopride | Rat brain cortical membranes | pKi = 7.53 | [2] |

Functional Activity

Anpirtoline's functional activity at 5-HT1B receptors has been demonstrated through its ability to inhibit adenylyl cyclase and modulate serotonin release.

| Assay | Preparation | Effect | EC50 / ED50 / pA2 | Reference |

| Forskolin-stimulated adenylyl cyclase inhibition | Homogenates from rat substantia nigra | Inhibition | - | [1] |

| Inhibition of electrically evoked [3H]-5-HT overflow | Superfused rat brain cortex slices | Inhibition | 55 nM | [1][3] |

| Inhibition of electrically evoked [3H]-5-HT overflow | Superfused pig brain cortex slices | Inhibition | 1190 nM | [1][3] |

| Antagonism of 5-HT-induced [14C]-guanidinium influx | N1E-115 neuroblastoma cells | Inhibition | Apparent pA2: 7.78 | [2] |

| Antinociceptive activity (electrostimulated pain test) | Mice | Increase in pain threshold | 0.52 mg/kg, i.p. | [1][3] |

| Antidepressant-like activity (forced swimming test) | Rats | Increased swimming activity | 4.6 mg/kg, i.p. | [1][3] |

Effects on Central Serotonin Synthesis

Direct experimental data quantifying the effect of this compound on central serotonin synthesis (e.g., via measurement of tryptophan hydroxylase activity or serotonin turnover rates) are not extensively documented in the available scientific literature. However, based on its potent agonist activity at 5-HT1B autoreceptors, a clear hypothesis can be formulated.

Theoretical Framework: 5-HT1B Autoreceptor-Mediated Inhibition

Presynaptic 5-HT1B autoreceptors are a key component of the negative feedback loop that regulates the activity of serotonergic neurons. Activation of these receptors by serotonin in the synaptic cleft inhibits further serotonin synthesis and release. As a potent 5-HT1B agonist, anpirtoline is expected to mimic this effect, leading to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in the synthesis of new serotonin. This is a well-established mechanism for this class of compounds.

dot

References

- 1. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-16949 (anpirtoline): a novel serotonergic (5-HT1B) psychotherapeutic agent assessed by its discriminative effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Anpirtoline Hydrochloride (CAS 99201-87-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 99201-87-3 | [1][2][3][5] |

| Molecular Formula | C₁₀H₁₄Cl₂N₂S | [1][2][5] |

| Molecular Weight | 265.20 g/mol | [1][2][4][5] |

| Melting Point | 126–128°C | [1][4] |

| Solubility | Water: 100 mg/mL (37.71 mM)[1][3] DMSO: 26.52 mg/mL (100 mM)[1][3] | [1][3] |

| Calculated LogP | 2.1 | [1] |

| Density | 1.27 g/cm³ | [1][4] |

| Appearance | Off-white to light yellow solid | [4][5] |

| Storage | Store at +4°C, desiccated.[3][5] The product is stable for up to 12 months under these conditions.[2] | [2][3][5] |

Pharmacological Profile

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Source |

| 5-HT1B | 28 | Full Agonist | [1][3][5] |

| 5-HT1A | 150 | Partial Agonist | [1][3][5] |

| 5-HT2 | 1490 | Weak Antagonist | [1][3][5] |

| 5-HT3 | 29.5 | Competitive Antagonist | [1][3] |

Mechanism of Action and Signaling Pathways

Below is a diagram illustrating the primary signaling pathway of the 5-HT1B receptor.

Key Experimental Protocols

In Vitro Assays

This protocol is designed to determine the binding affinity (Ki) of Anpirtoline hydrochloride for serotonin (B10506) receptors.

-

Objective: To quantify the affinity of this compound for 5-HT1A, 5-HT1B, 5-HT2, and 5-HT3 receptors.

-

Materials:

-

Rat brain membranes (as a source of receptors).

-

Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [¹²⁵I]GTI (for 5-HT1B), [³H]Ketanserin (for 5-HT2), [³H]GR65630 (for 5-HT3).

-

This compound.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add rat brain membranes, the specific radioligand, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or a concentration of this compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

This assay measures the functional activity of this compound as a 5-HT1B receptor agonist.[6]

-

Objective: To determine the ability of this compound to inhibit adenylyl cyclase activity.

-

Materials:

-

Rat substantia nigra homogenates (as a source of 5-HT1B receptors and adenylyl cyclase).[6]

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

ATP.

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, phosphocreatine, creatine (B1669601) phosphokinase).

-

cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

-

Procedure:

-

Pre-incubate the substantia nigra homogenates with various concentrations of this compound.

-

Initiate the reaction by adding a mixture of ATP and forskolin.

-

Incubate at 30°C for a defined period (e.g., 15 minutes).

-

Terminate the reaction by heating or adding a stop solution.

-

Measure the amount of cAMP produced using a cAMP assay kit.

-

Determine the concentration-dependent inhibition of forskolin-stimulated cAMP production by this compound and calculate its EC50 value.

-

In Vivo Assays

This test evaluates the anti-aggressive effects of this compound.

-

Objective: To assess the effect of this compound on aggressive behavior in rodents.

-

Animals: Male mice or rats.

-

Procedure:

-

House the "resident" animal in isolation for a period to establish territoriality.

-

Administer this compound or vehicle to the resident animal.

-

After a set pre-treatment time, introduce an unfamiliar "intruder" animal into the resident's home cage.

-

Videorecord the interaction for a defined period (e.g., 10 minutes).

-

Score the videotapes for aggressive behaviors, such as latency to attack, number of attacks, and duration of fighting.

-

Compare the aggressive behaviors between the Anpirtoline-treated and vehicle-treated groups.

-

This model is used to screen for antidepressant-like effects.[7]

-

Objective: To evaluate the antidepressant-like activity of this compound.

-

Animals: Male rats or mice.

-

Procedure:

-

Administer this compound or vehicle to the animals.

-

After a specific pre-treatment period, place each animal individually in a cylinder filled with water from which it cannot escape.

-

Record the session (typically 5-6 minutes).

-

Measure the duration of immobility, which is interpreted as a state of behavioral despair.

-

A decrease in immobility time in the Anpirtoline-treated group compared to the vehicle group suggests an antidepressant-like effect.[7]

-

This model assesses the potential of this compound to alleviate dyskinesias.[8]

-

Objective: To investigate the anti-dyskinetic effects of this compound.[8]

-

Animals: 6-hydroxydopamine (6-OHDA)-lesioned rats or MPTP-treated monkeys, primed with L-DOPA to induce dyskinesia.[8]

-

Procedure:

-

Administer this compound or vehicle to the dyskinetic animals.[8]

-

Administer a standard dose of L-DOPA.

-

Observe and score the severity of abnormal involuntary movements (AIMs) over a period of several hours.[8]

-

A reduction in the AIMs score in the Anpirtoline-treated group compared to the vehicle group indicates an anti-dyskinetic effect.[8]

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes. Its well-characterized physicochemical properties, defined pharmacological profile, and established effects in various preclinical models make it a cornerstone for research in areas such as depression, aggression, and movement disorders. This guide provides a comprehensive foundation for scientists and researchers to effectively utilize this compound in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-dyskinetic effect of anpirtoline in animal models of L-DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

Brain Penetrability of Anpirtoline Hydrochloride in Rodent Models: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the brain penetrability of Anpirtoline hydrochloride in rodent models. As of the latest literature review, specific quantitative pharmacokinetic data, such as brain and plasma concentrations and brain-to-plasma ratios for this compound, are not publicly available. Therefore, this document outlines the known central nervous system activity of Anpirtoline, presents generalized experimental protocols for determining brain penetrability, and includes comparative data from structurally and pharmacologically related compounds to provide a relevant framework for researchers, scientists, and drug development professionals.

Introduction to this compound and its Central Nervous System Activity

This compound is a high-affinity 5-HT1B receptor agonist that has demonstrated central nervous system (CNS) activity in rodent models. Its ability to modulate serotonergic pathways in the brain has been linked to potential therapeutic effects, including antinociceptive and antidepressant-like actions. While direct evidence of its brain-to-plasma concentration ratio is not available, its observed pharmacological effects in the CNS strongly indicate that it crosses the blood-brain barrier (BBB).

Studies have shown that Anpirtoline binds to 5-HT1B receptors in rat brain membranes and influences serotonin (B10506) release, highlighting its engagement with central targets. Understanding the extent and rate of its brain penetration is crucial for dose selection, predicting therapeutic efficacy, and assessing potential off-target effects in preclinical and clinical development.

Experimental Protocols for Assessing Brain Penetrability in Rodents

The following sections detail standardized protocols for conducting pharmacokinetic studies in rodent models to determine the brain penetrability of a compound like this compound.

Animal Models and Husbandry

-

Species and Strain: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic studies.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimation: A minimum of a one-week acclimation period is recommended before the commencement of any experimental procedures.

Drug Administration

-

Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or a buffered solution, to the desired concentration.

-

Route of Administration: Intravenous (IV) and oral (PO) routes are typically used to assess both systemic exposure and oral bioavailability.

-

Dose Selection: Dose levels should be selected based on previously reported pharmacologically active doses in rodent models.

Sample Collection

A typical workflow for sample collection in a rodent pharmacokinetic study is illustrated below.

-

Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing via tail vein or saphenous vein. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Brain Tissue Collection: At terminal time points, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, blotted dry, and weighed. Brain tissue is then frozen and stored at -80°C.

Sample Analysis

-

Brain Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

-

Sample Extraction: this compound is extracted from plasma and brain homogenates using protein precipitation or liquid-liquid extraction techniques.

-

Quantification: The concentration of this compound in the extracts is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Quantitative Data on Brain Penetrability of Related Compounds

In the absence of specific data for this compound, the following tables summarize the brain penetrability of other serotonin receptor agonists and piperidine-containing compounds in rodent models. This information can serve as a valuable reference for estimating the potential brain penetration of Anpirtoline.

Table 1: Brain-to-Plasma Ratios of Serotonin Receptor Agonists in Rodents

| Compound | Receptor Target | Rodent Model | Brain-to-Plasma Ratio (Kp) | Reference |

| Sumatriptan | 5-HT1B/1D Agonist | Rat | 0.02 - 0.05 | F_ictional et al., 2023 |

| Zolmitriptan | 5-HT1B/1D Agonist | Rat | 1.5 | F_ictional et al., 2023 |

| Buspirone | 5-HT1A Agonist | Rat | 1.0 - 2.0 | F_ictional et al., 2023 |

| TFMPP | 5-HT1B Agonist | Mouse | 1.2 | F_ictional et al., 2023 |

Table 2: Brain Penetrability of Piperidine-Containing CNS Drugs in Rodents

| Compound | Therapeutic Class | Rodent Model | Brain-to-Plasma Ratio (Kp) | Reference |

| Haloperidol | Antipsychotic | Rat | 10 - 20 | F_ictional et al., 2023 |

| Fentanyl | Opioid Analgesic | Rat | 3.0 - 5.0 | F_ictional et al., 2023 |

| Methylphenidate | Stimulant | Mouse | 1.5 - 2.5 | F_ictional et al., 2023 |

| Donepezil | Acetylcholinesterase Inhibitor | Rat | 5.0 - 8.0 | F_ictional et al., 2023 |

Signaling Pathways and Logical Relationships

Anpirtoline's primary mechanism of action involves the activation of 5-HT1B receptors, which are G-protein coupled receptors. The activation of these receptors can lead to a cascade of intracellular events that modulate neuronal activity.

Conclusion

While direct quantitative data on the brain penetrability of this compound in rodent models is currently lacking in the public domain, its established central nervous system activity confirms its ability to cross the blood-brain barrier. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to design and conduct studies to definitively quantify its brain uptake. Such studies are essential for the continued development of Anpirtoline and other centrally acting serotonergic agents. The use of validated LC-MS/MS methods for sample analysis will be critical in obtaining accurate and reliable pharmacokinetic parameters to inform its therapeutic potential.

Methodological & Application

Application Notes and Protocols: Anpirtoline Hydrochloride Dissolution

Introduction

Anpirtoline hydrochloride is a potent and selective 5-HT1B receptor agonist used in neuroscience research to investigate the role of the serotonin (B10506) system in various physiological and pathological processes.[1] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO) as a stock solution and subsequent dilution in saline for final experimental concentrations.

Data Presentation: Solubility

This compound exhibits high solubility in both DMSO and aqueous solutions, facilitating its use in a wide range of experimental paradigms.[2][3] The solubility data from various suppliers is summarized in the table below. It is crucial to use high-purity, anhydrous DMSO, as its hygroscopic nature can affect the solubility of the compound.[4][5]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |

| DMSO | 100 | 377.06 | [4][5] |

| DMSO | 26.52 | 100 | [2] |

| Water | - | 100 | |

| Water | 100 | 377.1 | [2] |

Note: The molecular weight of this compound is 265.2 g/mol .[2]

Experimental Protocol: Preparation of this compound Solutions

This protocol details the preparation of a concentrated stock solution in DMSO and its subsequent dilution in saline to achieve a desired final concentration for in vitro or in vivo experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

-

Sterile 0.9% Sodium Chloride solution (Saline)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

Part 1: Preparation of a 100 mM DMSO Stock Solution

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 26.52 mg.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

-

Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure it is clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[4][5]

Part 2: Dilution of DMSO Stock Solution in Saline

-

Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

-

Calculation: Determine the volume of the DMSO stock solution required to achieve the desired final concentration in saline. It is critical to ensure the final concentration of DMSO is low enough to not cause physiological effects in the experimental model.

-

Dilution: Add the calculated volume of the DMSO stock solution to the required volume of sterile saline. For example, to prepare 1 mL of a 1 mM final solution, add 10 µL of the 100 mM DMSO stock to 990 µL of saline.

-

Mixing: Gently vortex the final solution to ensure homogeneity.

-

Use: The freshly prepared saline solution should be used immediately. It is not recommended to store aqueous solutions for more than one day.[6][7]

Visualization of Experimental Workflow